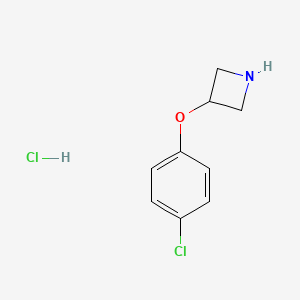

3-(4-Chlorophenoxy)azetidine hydrochloride

Overview

Description

“3-(4-Chlorophenoxy)azetidine hydrochloride” is a chemical compound with the linear formula C9H10O1N1Cl1 . It is sold by Sigma-Aldrich and is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

The synthesis of “this compound” involves the treatment of N-aryl-2-vinylazetidines with different acids (H2SO4, TfOH and CF3COOH) in the presence of different solvents (DCE, DCM and toluene) resulting in a mixture of tetrahydrobenzazocines and 3-vinyl-1,2,3,4-tetrahydroquinolines .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H10ClNO . The average mass of the molecule is 183.635 Da and the monoisotopic mass is 183.045090 Da .

Scientific Research Applications

Synthetic Applications and Reactivity

Azetidines and their derivatives have been a focal point in synthetic organic chemistry due to their strained cyclic structure, which imparts unique reactivity patterns. For instance, the synthesis and transformation of 2-aryl-3,3-dichloroazetidines into various heterocyclic compounds highlight the versatility of azetidine derivatives in organic synthesis (Dejaegher, Mangelinckx, & de Kimpe, 2002). These compounds serve as intermediates for generating aziridines and aroylaziridines, showcasing the azetidine ring's potential in constructing complex molecular architectures.

Antimicrobial and Antitubercular Activities

Azetidin-2-one derivatives have been studied for their biological activities, including antimicrobial and antitubercular effects. A series of novel trihydroxy benzamido azetidin-2-one derivatives were synthesized and demonstrated significant antimicrobial and antitubercular activities, suggesting the therapeutic potential of azetidine-based compounds in combating infectious diseases (Ilango & Arunkumar, 2011).

Antioxidant Properties

The exploration of azetidine derivatives for their antioxidant potential has also been a research area of interest. Novel Schiff bases and azetidines derived from phenyl urea derivatives exhibited in-vitro antioxidant activity, indicating the potential of azetidine derivatives in oxidative stress-related therapeutic applications (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

Chemical Process Development

The chemical process development for producing highly energetic azetidine derivatives showcases the applicability of these compounds in material science and engineering. A scalable process for the production of 3-(Bromoethynyl)azetidine, a highly energetic building block, highlights the potential of azetidine derivatives in the synthesis of active pharmaceutical ingredients (APIs) and other industrial applications (Kohler, Schwaninger, Stutz, Karge, & Abele, 2018).

Safety and Hazards

properties

IUPAC Name |

3-(4-chlorophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNYTCGPOAJEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10722089 | |

| Record name | 3-(4-Chlorophenoxy)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

490021-97-1 | |

| Record name | 3-(4-Chlorophenoxy)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

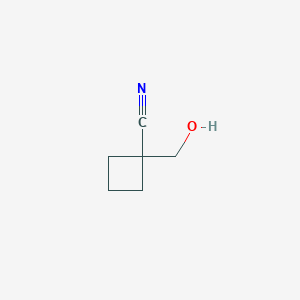

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

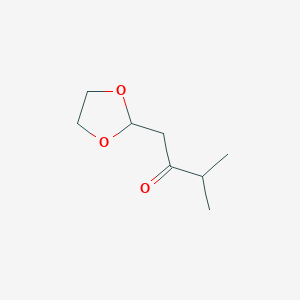

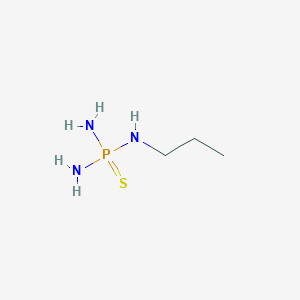

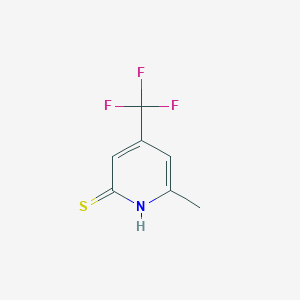

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

(2,2,2-trifluoroethyl)amine dihydrochloride](/img/structure/B1465869.png)

![Pyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1465870.png)

![6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1465882.png)

![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B1465887.png)